molecular formula C22H20ClN5O3 B2754516 N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methylacetamide CAS No. 1251590-69-8

N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methylacetamide

Cat. No.: B2754516
CAS No.: 1251590-69-8
M. Wt: 437.88
InChI Key: GFMOWCUUCCICDD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methylacetamide is a high-purity synthetic compound intended for research and development applications in laboratory settings. This complex molecule features a [1,2,4]triazolo[4,3-c]pyrimidin-3-one core structure, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. The compound's specific structure, which includes a 4-methoxyphenyl group at the 7-position and a 3-chlorophenyl acetamide moiety at the 2-position, suggests potential research utility in areas such as kinase inhibition or enzyme modulation. Its structural architecture is characteristic of molecules investigated for signal transduction pathway analysis and other biochemical studies. Researchers may find value in this compound for probing protein-ligand interactions or as a synthetic intermediate for further chemical exploration. This product is strictly for research use in controlled laboratory environments and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-14-24-19(15-7-9-18(31-3)10-8-15)12-20-25-27(22(30)28(14)20)13-21(29)26(2)17-6-4-5-16(23)11-17/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMOWCUUCCICDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N(C)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methylacetamide is a complex organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. Its unique structural features, including a triazolo-pyrimidine core and various functional groups, contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

Structural Characteristics

The compound's structure can be represented as follows:

Property Details
Molecular Formula C22H22ClN5O3
Molecular Weight 437.88 g/mol
IUPAC Name This compound
InChI Key InChI=1S/C22H22ClN5O3/c1-13(27)24(28)22(31)26(14-15-10-20(25)30)21(29)19(23)18(16)17/h10-12H,1-9H3,(H,24,28)

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. Studies have shown that it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Case Studies : In vitro studies demonstrated that derivatives of this compound displayed IC50 values in the low micromolar range against various cancer cell lines. For example:
    Compound Cell Line IC50 (µM)
    Compound AA549 (Lung Cancer)1.61 ± 0.92
    Compound BMCF7 (Breast Cancer)1.98 ± 1.22

These results indicate a promising potential for the development of novel anticancer agents based on this compound's structure.

Antimicrobial Activity

The compound also shows notable antimicrobial properties:

  • Activity Spectrum : It has been tested against various bacterial strains and fungi. The presence of the triazole ring enhances its ability to disrupt microbial cell membranes.
  • In Vitro Results : Studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial activity:
    Microorganism MIC (µg/mL)
    Staphylococcus aureus< 10
    Escherichia coli< 15

The biological activity of this compound is attributed to its ability to modulate key signaling pathways:

  • Inhibition of Enzymatic Activity : The compound competes with ATP for binding to kinase domains in CDKs.
  • Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The target compound’s 3-chlorophenyl and 4-methoxyphenyl groups distinguish it from analogs like the cyclohexyl-containing compound in . Chlorine and methoxy groups influence electron distribution and binding affinity .
  • Triazolo-Pyrimidin Core : Unlike simpler pyrimidine derivatives (e.g., ), the fused triazole ring enhances conformational stability and may affect metabolic resistance .

Spectroscopic and Analytical Comparisons

NMR Profiling

highlights that NMR chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) are sensitive to substituent changes. For example:

  • The target compound’s 4-methoxyphenyl group likely causes upfield/downfield shifts in region A compared to Rapamycin analogs .
  • The N-methylacetamide group may reduce steric hindrance in region B, altering proton environments .

Mass Spectrometry and Molecular Networking

Per , molecular networking via LC-MS/MS assigns cosine scores (1–0) to quantify structural similarity:

  • The target compound would cluster with triazolo-pyrimidin derivatives (high cosine score) but diverge from non-fused pyrimidines (e.g., ) due to fragmentation pattern differences .
  • Dereplication efforts would distinguish it from compounds like N-(3-(4-chlorophenyl)-... () via unique parent ion masses (m/z ~457 vs. 388) .

Physicochemical and Reactivity Trends

  • Thermal Stability: The fused triazolo-pyrimidin core likely increases melting point compared to non-fused pyrimidines, though direct data are unavailable.
  • Lumping Strategy : Per , the target could be grouped with other triazolo-pyrimidins in reaction modeling, simplifying degradation/pathway studies .

Preparation Methods

Condensation of Ethyl Acetoacetate with 1H-1,2,4-Triazol-5-Amine

The triazolopyrimidine scaffold is typically synthesized via condensation between ethyl acetoacetate 1 and 1H-1,2,4-triazol-5-amine 2 under reflux conditions. This reaction proceeds through the formation of an intermediate enamine 3 , which undergoes cyclization to yield 7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidine 4 (Scheme 1). Key modifications include:

  • Solvent Optimization : Ethanol or dimethylformamide (DMF) enhances reaction efficiency.
  • Cyclization Catalysts : Phosphoryl chloride (POCl₃) or polyphosphoric acid facilitates cyclization at elevated temperatures (110–120°C).

The structure of 4 is confirmed via HRMS-ESI (m/z 181.05 [M+H]⁺) and ¹H NMR (singlets at δ 2.51 for methyl and δ 8.41 for triazolopyrimidine protons).

Introduction of the 4-Methoxyphenyl Group at Position 7

Nucleophilic Aromatic Substitution

Functionalization at position 7 is achieved through nucleophilic substitution of a chlorine atom in 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine 5 with 4-methoxyphenylamine.

  • Reaction Conditions : Heating 5 with 4-methoxyaniline in DMF at 120°C for 6–8 hours yields 7-(4-methoxyphenyl)-5-methyl-triazolo[1,5-a]pyrimidine 6 .
  • Catalytic Additives : Lithium carbonate or potassium iodide improves substitution efficiency by stabilizing the transition state.

Characterization data for 6 includes a distinct ¹³C NMR signal at δ 161.2 for the methoxy carbon and aromatic protons at δ 6.9–7.3.

Installation of the Acetamide Side Chain at Position 2

Acylation of the Triazolopyrimidine Nitrogen

The C2 position is functionalized via acylation using chloroacetyl chloride.

  • Stepwise Protocol :
    • React 6 with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to form 2-chloroacetyl-7-(4-methoxyphenyl)-5-methyl-triazolo[1,5-a]pyrimidin-3-one 7 .
    • Substitute the chloride with N-(3-chlorophenyl)-N-methylamine in the presence of triethylamine (TEA) to yield the target acetamide.

Critical Parameters :

  • Temperature Control : Reactions at ≤10°C minimize side reactions.
  • Solvent Selection : Toluene or ethyl acetate ensures high solubility of intermediates.

Mechanistic Insights and Byproduct Mitigation

Competing Rearrangement Pathways

During acylation, Dimroth-type rearrangements may isomerize the triazolo[1,5-a]pyrimidine to triazolo[4,3-c]pyrimidine derivatives. This is mitigated by:

  • Low-Temperature Conditions : Slowing rearrangement kinetics.
  • Steric Hindrance : Bulky substituents at C2 stabilize the desired configuration.

Purification Challenges

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers.
  • Crystallization : Methanol/water recrystallization removes unreacted starting materials.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Design : Microfluidic reactors enable precise control of acylation and substitution steps, reducing reaction times by 40% compared to batch processes.
  • Waste Minimization : Solvent recovery systems achieve >90% DCM and TEA reuse.

Analytical Characterization Summary

Parameter Value Method
Molecular Formula C₂₃H₂₁ClN₆O₃ HRMS-ESI
Melting Point 178–182°C Differential Scanning Calorimetry
¹H NMR (δ, DMSO-d₆) 2.51 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃) 400 MHz NMR
Purity ≥99% HPLC (C18 column)

Q & A

Q. Table 1: Reaction Optimization

StepReagents/ConditionsYieldPurification
Core FormationHydrazine hydrate, AcOH, 110°C, 12h45–60%Recrystallization
AcylationK₂CO₃, DMF, 80°C, 8h50–70%Silica gel chromatography

What analytical techniques are essential for structural characterization?

Basic Research Question

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., N-methylacetamide: δ 2.95 ppm) .
  • HRMS : Verifies molecular formula (C₂₃H₂₁ClN₆O₃; m/z 488.1365 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., triazolo-pyrimidine core geometry) .

How can reaction yields be optimized for the 4-methoxyphenyl group introduction?

Advanced Research Question

  • Catalyst screening : PdCl₂(dppf) improves coupling efficiency (72% yield vs. Pd(PPh₃)₄ at 58%) .
  • Microwave-assisted synthesis : Reduces reaction time to 2h with 65% yield .

What in vitro methods evaluate kinase inhibition potential?

Advanced Research Question

  • Kinase profiling : ATP-Glo™ assays with EGFR/VEGFR2 (IC₅₀ = 42–310 nM) .
  • Cellular assays : MTT testing in HCT-116/MCF7 cell lines, caspase-3 activation for apoptosis linkage .

How to design molecular docking studies for target prediction?

Advanced Research Question

  • Target selection : Prioritize kinases with ATP-binding pockets (PDB IDs: 1M17, 2ITZ) .
  • Validation : Redock co-crystallized ligands (RMSD < 2Å) .

Q. Table 2: Docking vs. Experimental IC₅₀

TargetDocking Score (kcal/mol)IC₅₀ (nM)
EGFR-9.242

How to resolve contradictions in reported IC₅₀ values?

Advanced Research Question

  • Assay standardization : Control ATP concentrations (1 mM vs. 100 μM affects results) .
  • Compound integrity : Verify purity via HPLC and stability in DMSO .

What methodologies assess stability under physiological conditions?

Advanced Research Question

  • pH stability : 78% remains at pH 1.2 after 24h (LC-MS detects dechlorinated degradants) .
  • Plasma stability : 90% compound remains after 1h in human plasma .

How to conduct SAR studies on the 3-chlorophenyl moiety?

Advanced Research Question

  • Analog synthesis : Replace Cl with CF₃ or OCH₃; CF₃ improves potency (IC₅₀ = 28 nM) .
  • Computational analysis : LogP correlates with membrane permeability (Cl: 3.1 vs. OCH₃: 2.6) .

What are key scale-up challenges?

Advanced Research Question

  • Exotherm management : Use jacketed reactors for cyclocondensation .
  • Purification : Replace chromatography with EtOH/H₂O recrystallization .

How to improve aqueous solubility for in vivo studies?

Advanced Research Question

  • Prodrug design : Phosphate esters increase solubility (15-fold via PLGA nanoparticles) .

Q. Table 3: Solubility Enhancement

MethodSolubility (μg/mL)Plasma AUC
Free12.5350 ng·h/mL
PLGA NPs187920 ng·h/mL

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